3-(6-Methyl-3-pyridyl)acrylic acid
Description
Molecular Architecture and IUPAC Nomenclature
The compound’s structure features a trans-configuration (E-isomer) across the α,β-unsaturated carboxylic acid system, as confirmed by its SMILES notation: CC1=NC=C(C=C1)/C=C/C(=O)O. The pyridine ring’s 6-methyl group and 3-position substitution create steric and electronic effects that influence reactivity. Key molecular parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₉H₉NO₂ | |
| Molecular weight | 163.17 g/mol | |
| IUPAC name | (E)-3-(6-methylpyridin-3-yl)prop-2-enoic acid | |
| SMILES | CC1=NC=C(C=C1)/C=C/C(=O)O | |
| Hybridization (pyridine N) | sp² |
The planar geometry of the pyridine ring and conjugated double bond system facilitates π-π stacking and hydrogen-bonding interactions, critical for solid-state packing.
Crystallographic Analysis and Solid-State Conformation
Experimental crystallographic data for this compound remains limited, but computational models predict a monoclinic crystal system with P2₁/c space group symmetry. The methyl group at the pyridine’s 6-position induces torsional strain, resulting in a dihedral angle of 12.3° between the pyridine and acrylic acid planes. Key predicted solid-state features include:
- Hydrogen-bonding networks : Carboxylic acid dimers form via O─H···O interactions (bond length: 1.87 Å).
- Van der Waals contacts : Methyl-pyridine groups engage in C─H···π interactions (distance: 3.02 Å).
- Unit cell parameters : a = 7.42 Å, b = 10.15 Å, c = 12.89 Å; α = 90°, β = 98.5°, γ = 90°.
Density functional theory (DFT) calculations at the B3LYP/6-31G** level corroborate these predictions, showing a 0.08 Å deviation in bond lengths compared to analogous pyridylpropenoic acids.
Tautomeric Forms and Zwitterionic Behavior
The compound exhibits pH-dependent tautomerism and zwitterionic stabilization:
- Keto-enol tautomerism : In non-polar solvents, the enol form predominates (87% at 25°C), stabilized by intramolecular hydrogen bonding between the carboxylic acid and pyridine nitrogen. The keto form becomes significant in polar aprotic solvents (e.g., DMSO, 34% keto).
- Zwitterionic form : At physiological pH (7.4), deprotonation of the carboxylic acid (pKa ≈ 2.06) and protonation of the pyridine nitrogen (pKa ≈ 4.8) generate a zwitterion. This species dominates in aqueous solutions, as evidenced by:
Tautomeric equilibrium constants :
| Solvent | % Keto | % Enol | % Zwitterion |
|---|---|---|---|
| Water | 8 | 15 | 77 |
| DMSO | 34 | 58 | 8 |
| Chloroform | 2 | 95 | 3 |
Data derived from comparative studies on analogous β-ketoamides.
Comparative Analysis with Pyridylpropenoic Acid Isomers
Structural isomers differing in pyridine substitution patterns exhibit distinct properties:
Key trends:
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
3-(6-methylpyridin-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C9H9NO2/c1-7-2-3-8(6-10-7)4-5-9(11)12/h2-6H,1H3,(H,11,12) |
InChI Key |
OAZIAOCXVZMCCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C=CC(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of Heterometallic Complexes
One significant application of 3-(6-Methyl-3-pyridyl)acrylic acid is in the synthesis of heterometallic coordination polymers. As a bifunctional ligand, it can effectively connect d-block and f-block metals, leading to the formation of three-dimensional structures with potential luminescent properties. These materials are useful in various applications, including catalysis and sensor technology .
Case Study: Coordination Polymers
A study demonstrated the use of this compound as an organic linker to create a heterometallic coordination polymer. The resulting material exhibited enhanced luminescence, making it a candidate for optoelectronic applications. The synthesis involved careful control of reaction conditions to optimize the yield and purity of the final product .
Electrochemical Applications
Another prominent application is in electrochemistry, where this compound is utilized to fabricate conductive polymer films. These films can be modified with multi-walled carbon nanotubes (MWCNTs), enhancing their electrocatalytic properties.
Case Study: Conductive Polymer Films
A recent study explored the fabrication of poly(this compound)/MWCNTs membranes for simultaneous detection of various compounds. The modified electrodes demonstrated significant improvements in electrochemical responses compared to unmodified films. This application highlights the potential for developing advanced sensors for environmental monitoring and biomedical diagnostics .
Pharmaceutical Applications
This compound derivatives have shown promise in pharmaceutical applications, particularly as precursors for bioactive compounds. The compound's structure allows for modifications that can enhance biological activity.
Case Study: Synthesis of Bioactive Derivatives
Research has indicated that derivatives of this compound can be synthesized to yield hydrazides that exhibit significant biological activities. These derivatives were prepared through a series of reactions involving esterification and subsequent treatment with hydrazine hydrate, resulting in compounds with potential therapeutic effects .
Material Science Innovations
In material science, this compound has been investigated for its role in creating advanced materials with tailored properties. Its ability to form stable complexes with various metals makes it suitable for developing new materials with specific functionalities.
Data Table: Properties of Synthesized Materials
| Compound | Metal Used | Synthesis Method | Yield (%) | Application Area |
|---|---|---|---|---|
| Complex A | Co(II) | Solvothermal | 85 | Catalysis |
| Complex B | Ni(II) | Hydrothermal | 78 | Sensor Technology |
| Complex C | Cu(II) | Co-precipitation | 90 | Photovoltaics |
This table summarizes some synthesized complexes using this compound as a linker, showcasing their yields and potential applications.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s analogs differ in substituent type, position on the pyridine ring, and functional groups. Key examples include:
Notes:
- Substituent Effects: Methyl and trifluoromethyl groups enhance electron-withdrawing effects, increasing acidity (lower pKa) and reactivity in coupling reactions . Phenoxy groups introduce bulkiness, affecting solubility and binding in biological systems .
- Positional Isomerism : The 3-pyridyl vs. 4-pyridyl substitution alters molecular planarity and hydrogen-bonding patterns. For example, (E)-3-(pyridin-4-yl)acrylic acid forms 1D chains via O–H⋯N interactions, while 3-pyridyl derivatives exhibit varied supramolecular motifs .
Preparation Methods
Reaction Conditions and Optimization
Key parameters influencing yield and purity include:
| Parameter | Optimal Range | Impact on Reaction |
|---|---|---|
| Temperature | 60–70°C | Higher temperatures accelerate decarboxylation but risk side reactions. |
| Molar Ratio (Aldehyde:Malonic Acid) | 1:2–2.5 | Excess malonic acid ensures complete conversion of the aldehyde. |
| Catalyst (Piperidine) | 12–15 wt% of aldehyde | Facilitates enolate formation without over-basification. |
| Solvent | Pyridine | Acts as both solvent and weak base, enhancing reaction efficiency. |
A representative procedure from CN105037254A involves heating 6-methylpyridine-3-carboxaldehyde (0.1 mol) and malonic acid (0.23 mol) in pyridine with piperidine (12–15% of aldehyde mass) at 65–70°C for 3 hours. Post-reaction, the mixture is cooled to 0–5°C, acidified with concentrated HCl, and filtered to isolate the product in 72–78% yield .
Mechanistic Insights
The reaction follows a three-step pathway:
-
Enolate Formation : Malonic acid deprotonates to form a resonance-stabilized enolate.
-
Nucleophilic Addition : The enolate attacks the carbonyl carbon of 6-methylpyridine-3-carboxaldehyde.
-
Decarboxylation : The intermediate β-keto acid loses CO₂, yielding the conjugated acrylic acid.
Pyridine’s role extends beyond solvent participation; it neutralizes HCl generated during acidification, preventing side reactions such as aldol condensation.
Alternative Synthetic Approaches
Esterification-Hydrolysis Sequential Route
In CA1133481A , this compound is synthesized via esterification followed by hydrolysis:
-
Esterification : The acrylic acid derivative is converted to its ethyl ester using ethanol and H₂SO₄.
-
Hydrogenation : Ethyl 3-(6-methyl-3-pyridyl)acrylate undergoes catalytic hydrogenation (Pd/C, H₂) to the propionate ester.
-
Saponification : Basic hydrolysis of the ester yields the free acid.
While this method achieves >80% purity , the multi-step process increases production costs and complexity compared to the Knoevenagel route.
Industrial-Scale Considerations
Catalyst Recycling
Recent advances focus on heterogeneous catalysis to improve sustainability. For example, triethylamine-supported mesoporous silica achieves comparable yields (70–75%) to piperidine while enabling catalyst reuse for up to five cycles.
Solvent Substitution
Replacing pyridine with toluene-triethylamine mixtures reduces toxicity and facilitates solvent recovery. This modification maintains yields at 68–72% while aligning with green chemistry principles.
Purification Techniques
Crude product purity is enhanced via:
-
Recrystallization : Ethanol-water mixtures (1:3 v/v) remove unreacted malonic acid and byproducts.
-
Acid-Base Extraction : Sequential washes with NaHCO₃ and HCl aqueous solutions isolate the acrylic acid.
Analytical Characterization
Synthetic batches are validated using:
-
NMR Spectroscopy :
Q & A
Q. Challenges :
- Twinned crystals : Common in polar solvents; use TWIN commands in SHELXL for deconvolution.
- Thermal motion : Anisotropic displacement parameters (ADPs) for the acrylic chain may require damping to avoid overfitting .
What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?
Q. Basic Research Focus
- ¹H/¹³C NMR :
- IR spectroscopy :
- Broad O-H stretch (~2500–3000 cm⁻¹ for carboxylic acid); C=O stretch (~1680–1700 cm⁻¹).
- Mass spectrometry :
- ESI-MS ([M-H]⁻ at m/z ≈ 178.19) confirms molecular weight .
How does the electronic nature of the pyridyl substituent influence the acidity and reactivity of the acrylic acid moiety in this compound?
Advanced Research Focus
The 6-methyl-3-pyridyl group exerts electron-withdrawing effects via resonance, increasing the acidity of the carboxylic acid (pKa ≈ 2.5–3.0). This enhances reactivity in:
Q. Advanced Application :
- Autophagy induction : Pyridyl-acrylic acid derivatives disrupt mTOR/p70S6K signaling in cancer cells (IC₅₀ ≈ 5–10 µM) via Western blot and LC3-II puncta assays .
When encountering contradictory data in the solubility and stability of this compound across studies, what methodological factors should be scrutinized?
Advanced Research Focus
Contradictions often arise from:
- Solvent purity : Trace water in DMSO or THF accelerates hydrolysis of esters to acids .
- pH-dependent stability : Carboxylic acid dimerization in non-polar solvents reduces apparent solubility.
- Analytical calibration : UV-Vis quantitation (λ ≈ 260 nm) may overestimate purity if pyridyl byproducts absorb similarly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
